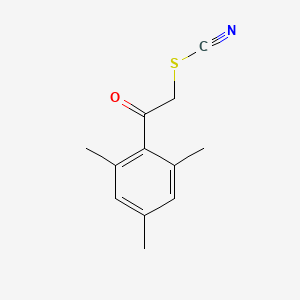

2-Mesityl-2-oxoethyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-8-4-9(2)12(10(3)5-8)11(14)6-15-7-13/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXAAAGYIWNFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CSC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Mesityl 2 Oxoethyl Thiocyanate and Analogous α Oxo Thiocyanates

Direct Thiocyanation Strategies for Carbonyl Derivatives

Direct α-thiocyanation of carbonyl compounds represents a primary and efficient route to α-oxo thiocyanates. This approach involves the introduction of a thiocyanate (B1210189) group at the α-position of a ketone or other carbonyl-containing molecules. Various methods have been developed to achieve this transformation, each with its own set of advantages and substrate scopes.

Transition Metal-Mediated α-Thiocyanation Protocols (e.g., FeCl3-mediated)

Transition metal catalysts have proven to be effective in promoting the α-thiocyanation of ketones. Among these, iron(III) chloride (FeCl3) is a notable example. Anhydrous FeCl3 can oxidize potassium thiocyanate to generate a thiocyanate radical, which then adds to nucleophilic olefins to produce dithiocyanate derivatives under mild conditions with high yields and chemoselectivity. organic-chemistry.org This method is simple, convenient, and practical due to the low cost and ready availability of the iron catalyst. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly at room temperature, offering clean reaction profiles and short reaction times. organic-chemistry.org

The FeCl3-mediated method has been successfully applied to the α-thiocyanation of various ketones, yielding α-oxo thiocyanates in very good yields and with high selectivity under mild conditions. organic-chemistry.org This approach provides a valuable alternative to other methods that may require harsh conditions or less accessible reagents. ias.ac.in

Photoredox-Catalyzed and Visible-Light-Initiated Thiocyanation Methods

In recent years, photoredox catalysis has emerged as a powerful and green tool in organic synthesis. rsc.orgresearchgate.net These methods utilize visible light as an energy source to initiate chemical transformations, often under mild and environmentally friendly conditions. rsc.orgresearchgate.net

Visible-light-induced methods for the synthesis of α-thiocyanato ketones have been developed, often employing an organic photocatalyst and ammonium (B1175870) thiocyanate. researchgate.netchemrevlett.com These reactions can be driven by benign ambient air and proceed at room temperature. researchgate.net For instance, a photocatalyst-free method for the oxidative C(sp2)–H thiocyanation of electron-rich arenes and heteroarenes has been reported using visible light and ammonium thiocyanate. rsc.org

The mechanism of these reactions often involves the generation of a thiocyanate radical through photooxidation of a thiocyanate salt. beilstein-journals.org This radical then engages with the carbonyl substrate to form the desired α-thiocyanato ketone. rsc.org These photoredox strategies have been shown to be applicable to a range of substrates, including the synthesis of α-thiocyanato ketones from acrylic acids through a decarboxylative ketonization reaction. acs.org

Oxidative Thiocyanation Approaches for Diverse Substrates

Oxidative thiocyanation provides a direct route to α-oxo thiocyanates from various starting materials, including carbonyl compounds, enol ethers, and alkenes. These methods typically involve an oxidant to generate an electrophilic thiocyanating species or a thiocyanate radical. scribd.com

One approach involves the use of a combination of (dichloroiodo)benzene and lead(II) thiocyanate to effect the α-thiocyanation of enol silyl (B83357) ethers and β-dicarbonyl compounds. nih.gov Another strategy employs cerium(IV) ammonium nitrate (B79036) (CAN) to mediate the addition of thiocyanate to styrenes, leading to phenacyl thiocyanates. chemrevlett.com The mechanism is proposed to involve the single-electron oxidation of the thiocyanate anion by CAN to generate a thiocyanate radical. chemrevlett.com

Molecular oxygen can also serve as an oxidant in the free radical oxythiocyanation of styrenes, yielding α-oxothiocyanates. chemrevlett.com Furthermore, electrochemical methods have been developed for the oxidative α-C-H thiocyanation of ketones. researchgate.net These electrochemical approaches offer a green alternative by avoiding the use of chemical oxidants. rsc.orgresearchgate.net

Application of Thiocyanogen-Based Reagents in Synthesis

Thiocyanogen (B1223195), (SCN)2, is a pseudohalogen that can act as an electrophile in organic reactions. wikipedia.org It can be generated in situ from the oxidation of thiocyanate salts. wikipedia.orgacs.org Thiocyanogen adds to alkenes to give 1,2-bis(thiocyanato) compounds and attacks carbonyls at the α-position. wikipedia.org

The reaction of thiocyanogen with enolates or enol ethers of ketones is a direct method for the synthesis of α-keto thiocyanates. Solutions of thiocyanogen, while often unstable and prone to polymerization, can be stabilized and used for thiocyanation reactions. google.com For example, stable compositions of thiocyanogen can be prepared in an inert solvent with certain conjugated unsaturated ketones. google.com

Electrochemical methods can also be used to generate thiocyanogen from thiocyanate anions, which then reacts with substrates like indoles or the enol tautomer of barbituric acid to yield thiocyanated products. rsc.orgresearchgate.net

Nucleophilic Displacement Routes for Thiocyanate Formation

An alternative to direct thiocyanation is the formation of the thiocyanate group through nucleophilic substitution reactions. This strategy relies on the reaction of a thiocyanate salt with a suitable electrophilic precursor.

Alkylation of Thiocyanate Salts with Electrophilic Precursors (e.g., Alkyl Halides, Sulfonate Esters)

The reaction of an α-halo ketone with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), is a classic and widely used method for the synthesis of α-keto thiocyanates. thieme-connect.dersc.org This SN2 reaction involves the displacement of the halide by the thiocyanate anion.

A typical procedure for the synthesis of 2-Mesityl-2-oxoethyl thiocyanate involves heating a solution of 2-chloro-1-mesitylethanone with KSCN in a suitable solvent like acetonitrile (B52724). thieme-connect.de The reaction can also be carried out efficiently in hydroalcoholic media at high substrate concentrations, often leading to excellent yields in a short amount of time. rsc.orguniovi.es The reactivity of the α-halo ketone depends on the nature of the halogen, with α-bromo ketones being more reactive than α-chloro ketones. uniovi.es

Transformation of Hydroxy- and Thiol-Containing Compounds into Thiocyanates

The conversion of alcohols and thiols into their corresponding thiocyanates represents a direct approach to these valuable compounds. While the direct conversion of alcohols is more common, methods involving thiols also provide a viable route.

A novel and highly selective method utilizes triphenylphosphine, diethyl azodicarboxylate, and ammonium thiocyanate (NH₄SCN) for the conversion of alcohols and thiols to their corresponding thiocyanates. organic-chemistry.org This method is also effective for transforming carboxylic acids and silyl ethers. organic-chemistry.org Another approach employs sulfuryl fluoride (B91410) (SO₂F₂) to promote the one-step synthesis of thiocyanates from a broad range of alcohols using NH₄SCN as the thiocyanating agent. organic-chemistry.org This reaction proceeds with high efficiency in ethyl acetate (B1210297) under mild conditions. organic-chemistry.org Additionally, 2-chloro-1-methylpyridinium (B1202621) iodide has been shown to be an efficient reagent for converting alcohols into alkyl thiocyanates under both solvent and solvent-free conditions. acs.org

The direct oxy-/hydroxy-thiocyanation of unsaturated hydrocarbons has also emerged as a powerful tool for synthesizing α-oxo thiocyanates and β-thiocyanato alcohols. chemrevlett.com These reactions often proceed under benign conditions in a single step. chemrevlett.com For instance, individual β-hydroxy thiocyanates can be synthesized with high yield and regioselectivity (over 90%) using phenol-containing macrocyclic diamides as catalysts under mild conditions. organic-chemistry.org

| Reagent System | Substrate | Product | Key Features |

| PPh₃, DEAD, NH₄SCN | Alcohols, Thiols | Thiocyanates | Highly selective, broad substrate scope organic-chemistry.org |

| SO₂F₂, NH₄SCN | Alcohols | Thiocyanates | High efficiency, mild conditions organic-chemistry.org |

| 2-Chloro-1-methylpyridinium iodide | Alcohols | Alkyl thiocyanates | Effective with or without solvent acs.org |

| Phenol-containing macrocyclic diamides | Unsaturated hydrocarbons | β-hydroxy thiocyanates | High yield and regioselectivity organic-chemistry.org |

Functional Group Interconversions Leading to α-Oxo Thiocyanate Frameworks

A facile and efficient method for accessing thiocyanates involves the dealkylative cyanation of sulfoxides. nih.govnih.gov This transformation, which can be considered an interrupted Pummerer reaction, proceeds under mild conditions through the electrophilic activation of the sulfoxide (B87167). nih.govnih.gov The reaction of a sulfoxide with an electrophilic activator, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), leads to the formation of the thiocyanate. nih.govacs.org This method has proven effective for a range of sulfoxides, including the sterically hindered mesitylsulfoxide, which affords the corresponding thiocyanate in excellent yield. nih.govacs.org

The proposed mechanism involves the activation of the sulfoxide to form a cyanosulfonium triflate intermediate, which is then dealkylated by the counteranion to yield the thiocyanate and an alkyl triflate. nih.govacs.org

| Sulfoxide Substrate | Activating Agent | Cyanide Source | Yield (%) |

| p-Tolylmethylsulfoxide | Triflic anhydride | TMSCN | 91 nih.gov |

| Mesitylsulfoxide | Triflic anhydride | TMSCN | 99 nih.govacs.org |

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. An efficient synthesis of thiophene (B33073) derivatives has been described via a one-pot reaction between ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones under solvent-free conditions. nih.govresearchgate.net

Tandem cyclization strategies also play a role in the synthesis of thiocyanate-containing heterocycles. For instance, a practical, metal-free approach for the regioselective synthesis of 3-selenylated chromones using Selectfluor also demonstrates that the use of potassium thiocyanate with enaminones can successfully lead to the synthesis of thiocyano chromones. rsc.org Another strategy involves a radical-triggered tandem cyclization of 1,7-enynes. researchgate.net Furthermore, silver-catalyzed tandem cyclization of alkynes bearing an amino group and a heteroatom-based nucleophile provides access to various azaoxa- and diazaspirocycles. chemrxiv.org

Chemoselectivity and Regioselectivity Control in this compound Synthesis

The synthesis of this compound and its analogs requires precise control over chemoselectivity and regioselectivity to avoid the formation of undesired isomers and byproducts.

A common challenge in thiocyanate synthesis is the potential for isomerization to the more thermodynamically stable isothiocyanate. rsc.org The formation of thiocyanates is often kinetically favored in S-N reactions with the thiocyanate anion (NCS⁻). nih.gov However, under certain conditions, particularly those favoring an S-N1 mechanism, the formation of the isothiocyanate can become a significant competing pathway. researchgate.net The choice of reagents and reaction conditions is therefore crucial to suppress this isomerization. For instance, the reaction of 2-chloro-1-mesitylethanone with potassium thiocyanate in acetonitrile at reflux for an extended period has been shown to produce this compound. thieme-connect.de This suggests that under these specific nucleophilic substitution conditions, the formation of the thiocyanate is favored.

The isomerization of allylic thiocyanates to isothiocyanates can occur via a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, with the isothiocyanate being the thermodynamically favored product due to the greater strength of the C-N bond compared to the C-S bond. nih.gov However, this isomerization is often kinetically prohibitive. nih.gov

The ambidentate nature of the thiocyanate anion (NCS⁻) presents a challenge in controlling C-S versus C-N bond formation. The outcome of the reaction is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion. Generally, "hard" electrophiles tend to react at the nitrogen atom, leading to isothiocyanates, while "soft" electrophiles favor reaction at the sulfur atom, yielding thiocyanates.

In the context of α-oxo thiocyanate synthesis, the electrophilic carbon adjacent to the carbonyl group is relatively soft, which favors the formation of the C-S bond. Direct C-H bond activation with subsequent C-S bond formation has emerged as a powerful method for synthesizing organosulfur compounds, valued for its high step- and atom-economy. jchemlett.com Various methods have been developed for the direct thiocyanation of (hetero)aromatic C-H bonds using the inexpensive and readily available ammonium thiocyanate. jchemlett.com

A novel and highly efficient protocol has been developed for the regioselective synthesis of 2-iminothiazole derivatives through the reaction of enaminones, potassium thiocyanate (KSCN), and N-bromosuccinimide (NBS). rsc.org This reaction proceeds via the formation of an α-bromo enaminone intermediate followed by thiocyanation and intramolecular cyclization, demonstrating controlled C-S and C-N bond formation in a one-pot manner. rsc.org

Reactivity Profiles and Transformational Pathways of 2 Mesityl 2 Oxoethyl Thiocyanate

Intrinsic Reactivity of the Thiocyanate (B1210189) Functional Group

The thiocyanate moiety is an ambidentate nucleophile, meaning it can react from two different sites, the sulfur and the nitrogen atom. This dual reactivity, coupled with the electrophilic nature of its carbon atom, defines its chemical profile.

The synthesis of 2-Mesityl-2-oxoethyl thiocyanate itself provides a clear example of the nucleophilic character of the thiocyanate ion's sulfur atom. In a typical synthesis, 2-chloro-1-mesitylethanone is treated with a salt like potassium thiocyanate (KSCN) in a polar aprotic solvent such as acetonitrile (B52724). thieme-connect.de In this nucleophilic substitution reaction, the sulfur atom of the thiocyanate ion acts as the nucleophile, attacking the electrophilic carbon of the chloroethane (B1197429) moiety and displacing the chloride ion to form the C-S bond of the final product. thieme-connect.deresearchgate.net The preference for sulfur-alkylation over nitrogen-alkylation is common in polar aprotic solvents. researchgate.net

Conversely, the carbon atom within the thiocyanate group is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key factor in reactions such as hydrolysis. ebi.ac.uk For instance, the enzymatic hydrolysis of thiocyanate involves a nucleophilic attack by a water molecule on the thiocyanate carbon, initiating the breakdown of the functional group. ebi.ac.uk This inherent electrophilicity makes the carbon atom a target for a range of nucleophiles, leading to various derivative formations.

Reactions Involving the Thiocyanate Moiety

The thiocyanate group in this compound can undergo several important transformations, including isomerization, hydrolysis, and reduction.

Organic thiocyanates exist in equilibrium with their corresponding isothiocyanate isomers (-NCS). rsc.org The conversion of a thiocyanate to an isothiocyanate, often facilitated by heat, is a well-documented process. rsc.orgresearchgate.net Typically, the thiocyanate is the kinetically favored product in synthesis, while the isothiocyanate is the more thermodynamically stable isomer. rsc.org Therefore, this compound can be expected to rearrange to 2-Mesityl-2-oxoethyl isothiocyanate, particularly upon heating. rsc.org

The thiocyanate group is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes. ebi.ac.uk The enzymatic hydrolysis of thiocyanate by thiocyanate hydrolase yields carbonyl sulfide (B99878) and ammonia (B1221849), demonstrating the potential for the complete breakdown of the SCN group. ebi.ac.uk

Furthermore, the isomerization of this compound to its isothiocyanate form opens a pathway for the formation of various derivatives. Isothiocyanates readily react with nucleophiles like amines to produce thioureas or with alcohols to form thiocarbamates. google.com This two-step process, involving isomerization followed by nucleophilic addition, is a significant transformational pathway. google.comorganic-chemistry.org

Organic thiocyanates can be selectively reduced to yield thiols (mercaptans). A common laboratory method involves reacting the thiocyanate with an alkali metal, such as sodium, in liquid ammonia. google.com This reaction cleaves the carbon-sulfur bond to produce the corresponding thiol. google.com Applying this to this compound would result in the formation of 2-mesityl-2-oxoethanethiol. While the electrochemical reduction of various organic compounds, including some containing sulfur, has been studied, specific electrochemical data for this compound is not extensively documented in the reviewed literature. researchgate.netbeilstein-journals.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4,6-trimethylphenyl)-2-oxoethyl thiocyanate |

| Molecular Formula | C₁₂H₁₃NOS |

| CAS Number | 99797-27-0 chemenu.com |

| Synonyms | 2-Thiocyanato-1-(2,4,6-trimethylphenyl)ethan-1-one |

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Isomerization | Heat rsc.org | 2-Mesityl-2-oxoethyl isothiocyanate |

| Hydrolysis | Water (acid/base/enzyme catalysis) ebi.ac.uk | Carbonyl sulfide, Ammonia, Mesitylglyoxal |

| Derivative Formation | 1. Isomerization 2. Amine/Alcohol google.comorganic-chemistry.org | Thiourea (B124793)/Thiocarbamate derivatives |

| Reduction | Sodium in liquid ammonia google.com | 2-Mesityl-2-oxoethanethiol |

Cycloaddition and Annulation Reactions to Construct Sulfur Heterocycles (e.g., Thiazoles, Benzothiazoles)

The α-keto thiocyanate functionality within this compound serves as a versatile precursor for the synthesis of various sulfur-containing heterocycles, most notably thiazoles. This transformation often proceeds via a mechanism analogous to the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com In the case of this compound, the thiocyanate group acts as an electrophilic sulfur source, reacting with nucleophilic species to form the thiazole ring.

The reaction with a thioamide or thiourea leads to the formation of a thiazole ring system. chemhelpasap.combepls.com For instance, the reaction of an α-thiocyanato ketone with aniline (B41778) can yield N,4-diphenylthiazol-2-amine, demonstrating a C-N coupling reaction. acs.org The general pathway involves the initial reaction of the nucleophile (e.g., a thioamide) with the carbonyl carbon, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. chemhelpasap.com The synthesis of thiazoles is of significant interest as the thiazole scaffold is a core component in many pharmaceutical products. researchgate.netglobalresearchonline.net

The synthesis of this compound itself can be achieved by reacting 2-chloro-1-mesitylethanone with potassium thiocyanate (KSCN) in acetonitrile. thieme-connect.de This α-oxo thiocyanate can then be utilized in subsequent cyclization reactions. For example, acid-mediated cyclization of α-thiocyanatophenones can produce thiazolone molecules. nih.gov

Benzothiazoles can also be synthesized through various cyclization strategies, often starting from 2-aminothiophenols and reacting them with various carbonyl compounds or their equivalents. organic-chemistry.orgindexcopernicus.comresearchgate.netmdpi.com While direct synthesis from this compound is less commonly detailed, the underlying reactivity principles suggest its potential as a synthon in annulation reactions with appropriately substituted aromatic amines to construct the benzothiazole (B30560) framework.

Table 1: Examples of Thiazole Synthesis from α-Keto Thiocyanate Precursors

| Reactants | Product Type | Key Features |

| α-Thiocyanato Ketone + Thioamide/Thiourea | Substituted Thiazole | Classic Hantzsch-type synthesis. chemhelpasap.comsynarchive.com |

| α-Thiocyanato Ketone + Aniline | 2-Aminothiazole Derivative | Demonstrates C-N bond formation. acs.org |

| 2-Chloro-1-mesitylethanone + KSCN | This compound | Preparation of the key intermediate. thieme-connect.de |

| α-Thiocyanatophenone | Thiazolone | Acid-mediated intramolecular cyclization. nih.gov |

Synthetic Conversion to Other Organosulfur Motifs (e.g., Thioethers, Disulfides)

The thiocyanate group in this compound is a versatile functional group that can be transformed into other important organosulfur motifs, such as thioethers and disulfides.

Thioethers: The conversion to thioethers typically involves the displacement of the thiocyanate group by a suitable nucleophile. While specific examples for this compound are not extensively documented, general methods for thioether synthesis are well-established. organic-chemistry.orgbeilstein-journals.org For example, a common route involves the reaction of an alkyl halide with a thiol or thiolate. In the context of our subject compound, this could potentially be achieved by reduction of the thiocyanate to a thiol, followed by alkylation, or through a transition-metal-catalyzed cross-coupling reaction. A direct synthesis of thioethers from carboxylates and thiols has been developed, showcasing the versatility of organosulfur transformations. researchgate.net Copper-catalyzed reactions have also been shown to effectively convert aryl alcohols into thioethers. nih.gov

Disulfides: The formation of disulfides from thiocyanates is also a feasible transformation. Oxidation of thiols is a primary method for disulfide synthesis. tandfonline.com Therefore, a two-step process involving the reduction of the thiocyanate to the corresponding thiol, followed by controlled oxidation, would yield the disulfide. Direct oxidative coupling reactions involving sulfur sources can also lead to disulfides. researchgate.net

The reactivity of the thiocyanate group allows for its conversion into these valuable organosulfur compounds, expanding the synthetic utility of this compound beyond heterocyclic synthesis.

Reactivity of the α-Oxo Position

Enolization and Nucleophilic Reactivity at the α-Carbon

The presence of the carbonyl group adjacent to a methylene (B1212753) group (-CH2-) in this compound allows for keto-enol tautomerism. Under basic or acidic conditions, a proton can be abstracted from the α-carbon, leading to the formation of an enol or enolate intermediate. chim.it This enolate is a potent nucleophile due to the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.org

The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the α-protons, facilitating their removal. chim.it The resulting enolate can then participate in various carbon-carbon bond-forming reactions. The nucleophilic character of the α-carbon in enolates is fundamental to many important organic transformations. libretexts.org The reactivity of these enolates is often harnessed in reactions where the α-carbon attacks an electrophilic center. chim.it

Condensation Reactions and Carbonyl Additions

The nucleophilic enolate derived from this compound can undergo condensation reactions. A classic example is the aldol (B89426) condensation, where the enolate adds to the carbonyl group of another molecule, such as an aldehyde or ketone, to form a β-hydroxy ketone. libretexts.orgyoutube.com This reaction is a powerful tool for constructing larger molecules. libretexts.org

Similarly, the Claisen condensation involves the reaction of an enolate with an ester, resulting in a β-keto ester. youtube.com While the substrate here is a ketone, analogous reactions where the enolate attacks an acylating agent are mechanistically related. The initial addition product of these reactions can often undergo subsequent dehydration, especially under harsher conditions or with heating, to yield an α,β-unsaturated carbonyl compound. youtube.com The reactivity at the α-oxo position thus provides a gateway to a wide range of molecular architectures through well-established condensation and addition pathways.

Impact of the Mesityl Group on Reaction Pathways

Steric Directing Effects in Chemical Transformations

The mesityl group (2,4,6-trimethylphenyl) is a bulky substituent that exerts significant steric influence on the reactivity of this compound. wikipedia.org This steric hindrance can direct the outcome of chemical reactions by physically blocking the approach of reagents to certain parts of the molecule. numberanalytics.com

In reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, the bulky methyl groups at the ortho positions slow down the reaction rate compared to less substituted rings like toluene. numberanalytics.com For reactions occurring at the α-keto carbonyl group or the adjacent methylene, the mesityl group can influence the stereochemistry of the outcome. It can shield one face of the molecule, forcing an incoming reagent to approach from the less hindered side. psu.edu This effect is crucial in asymmetric catalysis, where bulky groups like mesityl are used to enhance diastereo- or enantioselectivity. wikipedia.org

For instance, in N-heterocyclic carbene (NHC) catalyzed reactions, the presence of an N-mesityl group on the catalyst is often crucial for reactivity, accelerating key steps by influencing the stability and conformation of intermediates. researchgate.net Computational studies on related systems have shown that the mesityl ring often orients itself perpendicularly to an adjacent double bond to minimize steric strain, which in turn dictates the preferred trajectory for an approaching nucleophile or electrophile. psu.edu This directing effect makes the mesityl group a valuable tool for controlling reaction pathways and achieving desired selectivity. wikipedia.orgthieme.de

Electronic Influence on Reaction Rates and Selectivity

The reactivity of this compound in various chemical transformations is significantly governed by the electronic properties of the aromatic ring and the nature of the reactants and catalysts involved. The distribution of electron density within the molecule dictates the susceptibility of its electrophilic and nucleophilic centers to attack, thereby influencing both the rate at which reactions occur and the preferential formation of certain products over others (selectivity). A quantitative understanding of these electronic effects is often achieved through the application of the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene (B151609) derivatives. rsc.orgwikipedia.orglibretexts.org

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the reaction of the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. The magnitude of ρ reflects the extent of charge development. wikipedia.org

In the context of reactions involving this compound and its analogs, the substituents on the aromatic ring play a crucial role. For instance, in the nucleophilic substitution reaction to form the thiocyanate from a corresponding phenacyl halide precursor, the electronic nature of the substituents on the phenyl ring of the phenacyl halide significantly impacts the reaction rate.

Detailed kinetic studies on the reaction of para-substituted phenacyl bromides with nucleophiles, such as benzoate (B1203000) and cinnamate (B1238496) ions, provide valuable insights that can be extrapolated to the reaction with thiocyanate ions. The principles of electronic influence on the SN2 reaction at the α-carbon are fundamentally similar. Research has shown that electron-withdrawing substituents on the phenacyl bromide increase the rate of the substitution reaction. rsc.org This is consistent with an SN2 mechanism where the partial negative charge develops on the incoming nucleophile and the leaving group in the transition state, and the electrophilicity of the carbon atom being attacked is enhanced by electron-withdrawing groups.

The following table presents kinetic data from the reaction of various para-substituted phenacyl bromides with benzoate ions in a 90% acetone-10% water mixture. This data serves as a model to illustrate the electronic influence on the reactivity of the phenacyl system.

| Substituent (X) on Phenacyl Bromide | Substituent Constant (σ) | Second-Order Rate Constant (k) × 10³ (L mol⁻¹ s⁻¹) | log(k/k₀) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 1.75 | -0.65 |

| p-CH₃ | -0.17 | 2.50 | -0.49 |

| H | 0.00 | 7.78 | 0.00 |

| p-Cl | 0.23 | 15.4 | 0.30 |

| p-Br | 0.23 | 16.3 | 0.32 |

| p-NO₂ | 0.78 | 138.0 | 1.25 |

Data sourced from the reaction of para-substituted phenacyl bromides with benzoate ion. rsc.org

A Hammett plot of log(k/k₀) versus the substituent constant (σ) for this data yields a straight line, confirming the applicability of the Hammett equation. The slope of this line gives a reaction constant (ρ) of approximately +1.05. rsc.org This positive ρ value indicates that the reaction is moderately sensitive to substituent effects and is accelerated by electron-withdrawing groups, which is characteristic of SN2 reactions of phenacyl halides. rsc.org

Similarly, kinetic studies of the reaction of substituted phenacyl bromides with sulfur nucleophiles like thioglycolic acid and thiophenol have also demonstrated a positive correlation with Hammett σ-values, yielding positive ρ values. researchgate.net These findings collectively underscore the significant role of electronic factors in determining the reaction rates of phenacyl systems. Electron-withdrawing groups enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack, thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

The selectivity of reactions involving this compound can also be influenced by electronic factors. For instance, in reactions with ambident nucleophiles, the electronic nature of the substrate can influence whether the reaction occurs at the "hard" or "soft" end of the nucleophile. While the mesityl group in this compound is sterically hindering, its electronic-donating character through hyperconjugation can modulate the reactivity of the carbonyl group and the α-carbon, thereby influencing the regioselectivity of certain reactions.

Mechanistic Investigations of 2 Mesityl 2 Oxoethyl Thiocyanate Reactions

Elucidation of Thiocyanate (B1210189) Formation Mechanisms

The synthesis of 2-Mesityl-2-oxoethyl thiocyanate itself involves a classic nucleophilic substitution reaction. A typical procedure involves the reaction of 2-chloro-1-mesitylethanone with potassium thiocyanate (KSCN) in a solvent like acetonitrile (B52724). thieme-connect.de The mixture is heated to reflux, leading to the formation of the desired product and a potassium chloride precipitate. thieme-connect.de

Nucleophilic Attack Pathways (SN1 vs. SN2 Considerations)

The formation of this compound from 2-chloro-1-mesitylethanone and a thiocyanate salt is a quintessential example of a nucleophilic substitution reaction. The central question in such reactions revolves around the timing of bond-breaking and bond-making, categorized as SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

In an SN2 reaction , the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This is a concerted, one-step process. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center is a critical factor, with less substituted substrates reacting more readily.

Conversely, an SN1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com The stability of this carbocation is paramount; tertiary carbocations are more stable than secondary, which are more stable than primary, due to hyperconjugation and inductive effects. youtube.com In the second step, the nucleophile attacks the carbocation. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com

For this compound formation, the substrate is a primary halide, which would typically favor an SN2 pathway. However, the presence of the adjacent carbonyl and bulky mesityl groups introduces electronic and steric factors that must be considered. While a primary carbocation is generally unstable, the potential for resonance stabilization from the carbonyl group could make an SN1-like pathway more plausible than for a simple primary alkyl halide. Detailed kinetic studies would be necessary to definitively distinguish between these pathways for this specific reaction.

Electrophilic Activation and Addition Mechanisms

While the formation of the thiocyanate involves nucleophilic substitution, the "2-oxoethyl" moiety can participate in electrophilic reactions. Electrophilic addition reactions typically involve the attack of an electrophile on an electron-rich area, such as a carbon-carbon double bond. savemyexams.com The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

In the context of this compound, while it does not possess a C=C double bond for typical electrophilic addition, the carbonyl group can be activated by an electrophile, such as a proton from a strong acid. This activation would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, leading to an oxonium ion. This enhances the electrophilicity of the carbonyl carbon, facilitating reactions at this position.

Furthermore, related structures can undergo cyclization reactions under acidic conditions. For example, 2-oxo-2-phenylethyl thiocyanate can undergo acid-catalyzed cyclization to form 1,3-oxathiolium salts. thieme-connect.de This transformation involves the initial electrophilic activation of the carbonyl group, followed by intramolecular nucleophilic attack by the sulfur atom of the thiocyanate group.

Radical Reaction Cascade Pathways

Radical reactions offer an alternative mechanistic manifold for the transformation of organic molecules. These reactions proceed through intermediates with unpaired electrons, known as free radicals. A typical radical process involves three main stages: initiation, propagation, and termination. mdpi.com

In the context of molecules similar to this compound, radical reactions can be initiated by various methods, including the use of radical initiators or photochemically. mdpi.com Once a radical is formed, it can participate in a cascade of reactions, including additions to unsaturated bonds and cyclizations. mdpi.combeilstein-journals.org These radical cascades can lead to the rapid construction of complex molecular architectures.

For instance, a radical could be generated at a position alpha to the carbonyl group. This radical could then undergo intramolecular cyclization or intermolecular reactions, depending on the reaction conditions and the presence of other reactive species. The regioselectivity and stereoselectivity of these radical reactions are often governed by the stability of the radical intermediates and the steric environment around the reacting centers.

Mechanistic Analysis of this compound Transformations

Understanding the mechanisms of reactions involving this compound requires a detailed analysis of the transition states and the factors that control the stereochemical outcome of the reactions.

Transition State Characterization in Bond-Forming Reactions

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. d-nb.info Characterizing the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. smu.edu Experimental techniques like kinetic isotope effect (KIE) studies and computational methods such as density functional theory (DFT) are powerful tools for probing transition state structures. nih.govnih.gov

For bond-forming reactions involving this compound, such as its formation via nucleophilic substitution or its subsequent transformations, the transition state would involve the partial formation and breaking of bonds. For example, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile (thiocyanate) and the departing leaving group (chloride). The geometry and energy of this transition state would be influenced by the steric bulk of the mesityl group and the electronic effects of the carbonyl group.

Computational modeling can provide detailed insights into the geometry of the transition state, including bond lengths and angles of the forming and breaking bonds. nih.gov This information can help to distinguish between different possible mechanistic pathways, such as a concerted (one-step) or a stepwise (multi-step) mechanism. nih.gov

Stereochemical Control and Diastereoselectivity in Synthetic Sequences

When a molecule contains one or more stereocenters, its reactions can lead to the formation of different stereoisomers. The control of stereochemistry, particularly diastereoselectivity, is a major focus in modern organic synthesis. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

In synthetic sequences involving this compound or similar structures, the stereochemical outcome can be influenced by several factors. The bulky mesityl group can exert significant steric control, directing incoming reagents to attack from the less hindered face of the molecule. Chiral auxiliaries or catalysts can also be employed to induce stereoselectivity. beilstein-journals.org

For example, in a reaction where a new stereocenter is created adjacent to the carbonyl group, the existing stereochemistry (if any) and the conformation of the molecule will play a crucial role in determining the diastereomeric ratio of the products. Understanding the transition state geometries for the formation of the different diastereomers can provide a rationale for the observed selectivity. In some cases, the use of chiral Lewis acids can control the conformation of the substrate, leading to high levels of enantioselectivity in radical reactions. beilstein-journals.org

The table below presents a hypothetical dataset illustrating how different reaction conditions could influence the diastereomeric ratio in a transformation of a derivative of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

|---|---|---|---|---|

| 1 | None | Toluene | 80 | 1.5:1 |

| 2 | Chiral Lewis Acid 1 | CH2Cl2 | -20 | 10:1 |

| 3 | Chiral Lewis Acid 2 | THF | -20 | 1:5 |

| 4 | None | Methanol | 25 | 1:1 |

Catalytic Roles in Reaction Mechanisms (e.g., Organocatalysis, Photocatalysis)

The unique structural features of this compound, namely the mesityl group, the α-carbonyl, and the thiocyanate functionality, suggest its potential participation in various catalytic cycles. Both organocatalysis and photocatalysis offer plausible pathways for its transformation or for it to act as a catalytic species.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. acs.org In the context of this compound, the ketone moiety can be a key site for activation. For instance, in reactions analogous to those of other α-keto esters and amides, the carbonyl group could be activated by a chiral amine catalyst to form an enamine or enolate equivalent. This would enable subsequent stereoselective reactions. While direct α-thiocyanation of cyclic β-ketoesters has been achieved with high enantioselectivity using bifunctional cinchona alkaloid catalysts, the reverse, using a pre-formed α-keto thiocyanate as a substrate in an organocatalytic reaction, is a topic of exploratory interest. researchgate.net

The thiocyanate group itself can be a target for organocatalytic transformation. For example, the reaction of α-isothiocyanato imides with α-ketoesters has been shown to proceed via an organocatalytic asymmetric aldol (B89426) reaction to form cyclic thiocarbamates. aip.org This suggests that the carbonyl group of this compound could potentially react with various nucleophiles under organocatalytic conditions, leading to the formation of complex heterocyclic structures. The bulky mesityl group would likely play a significant role in the stereochemical outcome of such reactions.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. beilstein-journals.org The thiocyanate group is known to participate in photoredox cycles. For instance, the thiocyanate anion (SCN⁻) can be oxidized by a photoexcited catalyst to generate a thiocyanate radical (•SCN). nih.govrsc.org This radical is a versatile intermediate that can engage in various addition and cyclization reactions.

In the case of this compound, it is plausible that the thiocyanate moiety could be homolytically cleaved under photocatalytic conditions to generate a 2-mesityl-2-oxoethyl radical and a thiocyanate radical. These reactive intermediates could then participate in a variety of transformations. For example, the 2-mesityl-2-oxoethyl radical could be trapped by other radical species or undergo cyclization, depending on the reaction conditions.

Furthermore, α-keto thiocyanates can be synthesized via photocatalytic methods. The visible-light-mediated difunctionalization of alkenes with ammonium (B1175870) thiocyanate and dioxygen can yield α-thiocyanato ketones. nih.gov Similarly, the photocatalytic decarboxylative ketonization of acrylic acids in the presence of ammonium thiocyanate provides access to α-thiocyanate ketones. rsc.orgresearchgate.net These synthetic routes highlight the accessibility of the α-keto thiocyanate motif under photocatalytic conditions and suggest the potential for this compound to be involved in related photocatalytic cycles, either as a product or a reactive intermediate. The photocatalytic reactions of benzoylformate esters with alkenes can be directed towards either Paternò–Büchi cycloadditions or allylic functionalization, indicating that the keto group could also be a site of photocatalytic activity. core.ac.uk

Application of Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. nih.govelsevierpure.com For a molecule like this compound, computational approaches can be used to map potential reaction pathways, analyze their energetic feasibility, and understand the dynamic processes involved.

Quantum Chemical Calculations for Reaction Pathway Mapping

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore potential energy surfaces and map out reaction pathways. researchgate.netnih.govchim.it For this compound, these calculations can be employed to:

Identify Intermediates and Transition States: By modeling the interaction of the molecule with potential reactants and catalysts, it is possible to locate stable intermediates and the transition states that connect them. This allows for a step-by-step visualization of the reaction mechanism.

Explore Reaction Selectivity: In cases where multiple reaction pathways are possible, quantum chemical calculations can help predict which pathway is more likely to be followed, thus explaining the observed selectivity of a reaction. For example, calculations could be used to understand why a particular stereoisomer is formed preferentially in an organocatalytic reaction.

Automated reaction path search methods can systematically explore the chemical reaction pathways, which is crucial for predicting all potential products and their yields. chim.it

Energy Profile Analysis and Activation Barriers

A key output of quantum chemical calculations is the reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. This profile provides critical information about the reaction mechanism:

Activation Energy (Ea): The height of the energy barrier between reactants and the transition state, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. By calculating the activation barriers for different potential pathways, chemists can predict the most likely reaction mechanism.

The table below illustrates a hypothetical energy profile for a reaction of this compound, showcasing how computational data can be presented.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (this compound + Nu) | 0.0 | Initial state of the system |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| 3 | Intermediate 1 | -5.8 | A stable intermediate formed after the first step |

| 4 | Transition State 2 (TS2) | +10.5 | Energy barrier for the second step |

| 5 | Products | -20.1 | Final state of the system |

Molecular Dynamics Simulations for Dynamic Processes

While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations can be used to study the dynamic processes that occur in solution. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into:

Solvent Effects: The solvent can have a significant impact on reaction rates and mechanisms. MD simulations can explicitly include solvent molecules, allowing for a more realistic modeling of the reaction environment. The solvation structure and dynamics of the thiocyanate anion have been studied using classical molecular dynamics, revealing strong hydrogen bonding interactions with water molecules. researchgate.net

Conformational Changes: Large molecules like this compound can adopt different conformations, and these conformational changes can influence reactivity. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable and reactive conformations.

Catalyst-Substrate Interactions: In catalytic reactions, MD simulations can provide a detailed picture of how the catalyst and substrate interact, including the formation of catalyst-substrate complexes and the role of non-covalent interactions in stabilizing transition states.

The table below summarizes the key applications of different computational methods in studying the reactions of this compound.

| Computational Method | Application | Information Gained |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Reaction Pathway Mapping | Identification of intermediates and transition states, reaction feasibility. researchgate.netchim.it |

| Energy Profile Analysis | Kinetics and Thermodynamics | Activation energies, reaction rates, and overall energy changes. |

| Molecular Dynamics (MD) Simulations | Dynamic Processes | Solvent effects, conformational changes, catalyst-substrate interactions. researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Mesityl 2 Oxoethyl Thiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 2-Mesityl-2-oxoethyl thiocyanate (B1210189), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (δ) for the protons of 2-Mesityl-2-oxoethyl thiocyanate are influenced by the electronic effects of the adjacent functional groups.

The mesitylene (B46885) ring exhibits two distinct aromatic proton signals due to its symmetrical nature. The three methyl groups on the aromatic ring, while chemically similar, may show slight differences in their chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl and thiocyanate groups are expected to be deshielded and appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.80 - 7.00 | s | 2H |

| Methylene CH₂ | 4.50 - 4.80 | s | 2H |

| Para-Methyl CH₃ | 2.20 - 2.30 | s | 3H |

| Ortho-Methyl CH₃ | 2.10 - 2.20 | s | 6H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. tdx.cat The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield. The aromatic carbons will have signals in the aromatic region, with the substituted carbons showing different shifts from the protonated ones. The thiocyanate carbon has a characteristic chemical shift, and the methyl and methylene carbons will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 200 |

| Aromatic C (substituted) | 135 - 145 |

| Aromatic CH | 125 - 135 |

| Thiocyanate S-CN | 110 - 120 |

| Methylene CH₂ | 45 - 55 |

| Aromatic CH₃ | 18 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules. columbia.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity within the mesitylene ring, although the expected singlets in the ¹H NMR suggest minimal through-bond coupling between the aromatic protons and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the carbon signals for the protonated carbons. For instance, the signal for the methylene protons would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the molecular fragments. Key expected correlations for this compound would include:

Correlations from the methylene protons to the carbonyl carbon and the thiocyanate carbon.

Correlations from the aromatic protons to the surrounding aromatic carbons.

Correlations from the methyl protons to the aromatic carbons they are attached to.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. spectroscopyonline.com These methods are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its key functional groups.

Thiocyanate Group (SCN): The stretching vibration of the C≡N bond in the thiocyanate group gives rise to a strong and sharp band in the IR spectrum, typically in the range of 2140-2175 cm⁻¹. nih.gov The position of this band can help distinguish between thiocyanates (R-S-C≡N) and isothiocyanates (R-N=C=S), with the latter appearing at a higher frequency. The C-S stretching vibration is expected in the range of 600-700 cm⁻¹.

Carbonyl Group (C=O): The stretching vibration of the ketone carbonyl group is expected to produce a strong absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹. The conjugation with the aromatic ring can slightly lower this frequency.

Aromatic Ring: The mesitylene ring will show several characteristic bands. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Expected Key IR and Raman Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiocyanate | C≡N stretch | 2140 - 2175 | Strong (IR), Medium (Raman) |

| Carbonyl | C=O stretch | 1680 - 1700 | Strong (IR), Medium (Raman) |

| Aromatic | C-H stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Strong (IR & Raman) |

| Aliphatic | C-H stretch | 2850 - 3000 | Medium (IR), Medium (Raman) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (C₁₂H₁₃NOS), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of the mesitoyl cation or a fragment resulting from the loss of the mesitoyl group.

Loss of the thiocyanate group: Cleavage of the C-S bond can lead to the loss of a thiocyanate radical (•SCN) or a thiocyanate anion (SCN⁻).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 219 | [C₁₂H₁₃NOS]⁺ (Molecular Ion) |

| 161 | [C₁₀H₁₃O]⁺ (Loss of •CH₂SCN) |

| 147 | [C₁₀H₁₁]⁺ (Mesityl cation) |

| 58 | [SCN]⁺ or [CH₂SCN]⁺ |

Note: The relative abundance of these fragments will depend on the ionization technique and energy used.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of an unknown compound with high confidence. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to four or more decimal places. This high precision allows for the differentiation between ions that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₂H₁₃NOS. Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949, and ³²S = 31.9721), a theoretical exact mass for the neutral molecule and its protonated form ([M+H]⁺) can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, ruling out other possible combinations of atoms.

Table 1: Theoretical High-Resolution Mass Data for this compound This table presents the calculated exact mass for the specified molecular formula, which would be confirmed by experimental HRMS analysis.

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound (m/z 220.0791), is selected and isolated. uakron.edu This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions).

The resulting fragmentation pattern is not random; the molecule cleaves at its weakest bonds and forms the most stable fragments. This pattern serves as a structural fingerprint. For this compound, key fragmentations would be expected to occur at the bonds adjacent to the carbonyl group and involve the loss of the thiocyanate moiety. Analysis of these fragments allows chemists to piece together the molecular structure, confirming the connectivity of the mesityl group, the keto-ethyl linker, and the thiocyanate group. wvu.edudocbrown.info

Table 2: Predicted MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound This table outlines the plausible fragmentation pathways and resulting product ions that would be observed in a tandem mass spectrum.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 220.1 | 161.1 | C H N S | [Mesityl-C(O)-CH₂]⁺ |

| 220.1 | 147.1 | C₃H₅NO | [Mesityl-C≡O]⁺ |

| 220.1 | 119.1 | C₂H₂NOS | [Mesityl]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.

In this compound, the primary chromophores are the mesitylene (1,3,5-trimethylbenzene) ring and the α-thiocyanato ketone functional group. The aromatic ring is expected to exhibit strong absorptions corresponding to π → π* transitions. The carbonyl group (C=O) will show a weak n → π* transition, and its conjugation with the thiocyanate group may influence its electronic environment. The UV-Vis spectrum can confirm the presence of these conjugated systems and provide insight into the molecule's electronic properties. researchgate.netmdpi.com

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound This table lists the expected electronic transitions and their approximate absorption wavelengths based on the chromophores present in the molecule.

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~275 nm | π → π* | Mesityl Group (Aromatic Ring) |

| ~310 nm | n → π* | Carbonyl Group (C=O) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms (except hydrogen, typically) in the crystal lattice can be determined.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths: e.g., the C=O double bond, the C-S single bond, and the S-C≡N bonds of the thiocyanate group.

Accurate bond angles: The angles around the central carbonyl carbon and the geometry of the mesityl ring.

Intermolecular interactions: It would reveal how the molecules pack together in the crystal, identifying any significant non-covalent interactions like hydrogen bonds or π-stacking.

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound This table presents typical bond lengths and angles that would be precisely determined through a single-crystal X-ray diffraction study.

| Structural Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Length | S-C (thiocyanate) | ~1.68 Å |

| Bond Length | C≡N (thiocyanate) | ~1.15 Å |

| Bond Angle | Mesityl-C-C(O) | ~120° |

| Bond Angle | C-S-C | ~99° |

Integration of Computational Predictions with Experimental Spectroscopic Data

Modern chemical characterization often involves a synergistic approach that combines experimental data with high-level computational modeling. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the geometric, electronic, and spectroscopic properties of molecules.

For this compound, computational methods can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be directly compared to X-ray crystallography data.

Predict Spectroscopic Data: Time-Dependent DFT (TD-DFT) can calculate the theoretical UV-Vis absorption spectrum, including excitation energies and oscillator strengths. ktu.edu This helps in the precise assignment of experimental absorption bands to specific electronic transitions. Similarly, theoretical fragmentation patterns for mass spectrometry can be modeled to support the interpretation of complex MS/MS spectra.

When experimental spectra are compared with computationally predicted spectra, a strong correlation between the two provides a much higher level of confidence in the structural assignment. This integrated approach allows for a more complete and nuanced understanding of the molecule's properties than either method could provide alone.

Strategic Applications of 2 Mesityl 2 Oxoethyl Thiocyanate in Complex Organic Synthesis

As a Versatile Synthon for Diverse Organosulfur Scaffolds

The 2-Mesityl-2-oxoethyl thiocyanate (B1210189) structure is a potent precursor for a wide array of organosulfur compounds. The thiocyanate group can be readily transformed, serving as a source of sulfur in various oxidation states and bonding patterns.

The conversion of thiocyanates to thioethers (sulfides) is a fundamental transformation. While direct conversion pathways exist, a common strategy involves the reduction of the thiocyanate to the corresponding thiol, which is then alkylated. However, more direct methods are often employed for α-keto thiocyanates like phenacyl thiocyanate. For instance, these compounds can react with thiols to form thioether derivatives.

Furthermore, a dealkylative cyanation of sulfoxides provides a route to thiocyanates, a process that highlights the chemical relationship between these functional groups. nih.govacs.org This transformation proceeds via an interrupted Pummerer reaction under mild conditions, activating the sulfoxide (B87167) with an electrophile like triflic anhydride, followed by reaction with a cyanide source. nih.govacs.org The reverse transformation, converting a thiocyanate to a sulfoxide, can be achieved through oxidative methods. The direct oxidation of sulfides to sulfoxides is a well-established and simple route, often employing a variety of oxidizing agents. nih.gov The selective formation of sulfoxides from sulfides can be achieved using reagents like Oxone® in a one-pot synthesis from starting materials like benzyl (B1604629) bromides and potassium thioacetate. nih.gov

| Precursor Class | Reagent(s) | Product Class | Reference(s) |

| Phenacyl Thiocyanate | Thiols | Thioether Derivatives | |

| Sulfoxides | Triflic Anhydride, Trimethylsilyl (B98337) Cyanide | Thiocyanates | nih.govacs.org |

| Sulfides | Oxone® | Sulfoxides | nih.gov |

The α-keto thiocyanate moiety is a cornerstone in heterocyclic synthesis, enabling the construction of rings containing both sulfur and nitrogen. Phenacyl thiocyanates, as structural analogs to 2-Mesityl-2-oxoethyl thiocyanate, are particularly well-documented in this role. researchgate.nettandfonline.com

One prominent application is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with a thiocyanate source. Phenacyl thiocyanates themselves can undergo cyclization reactions with various reagents to form substituted thiazoles. tandfonline.com For example, reaction with primary aryl amines can yield 2-imino-2,3-dihydrothiazole derivatives. researchgate.net

Multi-component reactions further highlight the synthetic utility of this scaffold. A one-pot, three-component reaction between a 2-chloroquinoline-3-carbaldehyde (B1585622) and two equivalents of phenacyl thiocyanate in the presence of a base constructs a functionalized 1H-thiopyrano[4,3-c]quinoline scaffold. researchgate.net Similarly, thiophenes can be synthesized via a one-pot reaction of phenacyl bromides (which form phenacyl thiocyanates in situ), ammonium (B1175870) thiocyanate, acyl chlorides, and enaminones. sci-hub.ru Another pathway involves the reaction of phenacyl thiocyanate with cyanothioacetamide and aldehydes, leading to dihydrothiophenes.

| Reactants | Product Heterocycle | Reference(s) |

| Phenacyl Thiocyanate, Primary Aryl Amines | 2-Imino-2,3-dihydrothiazoles | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde, Phenacyl Thiocyanate | 1H-Thiopyrano[4,3-c]quinolines | researchgate.net |

| Phenacyl Bromide, NH₄SCN, Acyl Chloride, Enaminone | Polysubstituted Thiophenes | sci-hub.ru |

| Phenacyl Thiocyanate, Cyanothioacetamide, Aldehydes | Dihydrothiophenes | |

| Phenacyl Thiocyanates, 1,2-Phenylenediamine | 2-Arylbenzimidazoles | heteroletters.org |

Organic thiocyanates are excellent precursors for the synthesis of symmetrical disulfides through reductive dimerization. This approach avoids the use of foul-smelling thiols, offering a significant advantage. organic-chemistry.orgorganic-chemistry.org One effective method employs sodium encapsulated in silica (B1680970) gel (Na_SG) as a reducing agent in THF at room temperature. organic-chemistry.org The reaction proceeds via a dissociative electron transfer from the sodium to the thiocyanate, generating a nucleophilic thiolate anion that then displaces cyanide on another molecule of the thiocyanate to form the disulfide bond. organic-chemistry.org

Another powerful reagent for this transformation is tetrathiomolybdate (B108656). acs.org Organic thiocyanates, including those with carbonyl groups, react with tetrathiomolybdate in acetonitrile (B52724) to form the corresponding disulfides in very high yields. acs.org This method has even been applied to intramolecular reactions to form macrocyclic disulfides. acs.org

| Thiocyanate Substrate | Reagent | Solvent | Yield (%) | Reference(s) |

| Benzyl thiocyanate | Na in Silica Gel | THF | 85 | organic-chemistry.org |

| 4-Methoxybenzyl thiocyanate | Na in Silica Gel | THF | 88 | organic-chemistry.org |

| Benzyl thiocyanate | Tetrathiomolybdate | CH₃CN | 88 | acs.org |

| Ethyl 2-thiocyanatoacetate | Tetrathiomolybdate | CH₃CN | 92 | acs.org |

| 2-Thiocyanato-1-phenylethanone | Tetrathiomolybdate | CH₃CN | 85 | acs.org |

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond serving as a sulfur source, the this compound scaffold is an active participant in reactions that build the carbon framework of complex molecules. Its ability to engage in difunctionalization and cycloaddition reactions makes it a powerful tool for rapidly increasing molecular complexity.

The direct difunctionalization of carbon-carbon multiple bonds is an efficient strategy for synthesizing complex molecules from simple feedstocks. chemrevlett.com α-Keto thiocyanates are valuable products of such reactions and can themselves be reagents. A notable example is the oxy-thiocyanation of alkenes and alkynes. chemrevlett.comrsc.org For instance, a heterogeneous nanophotocatalyst, Boron-doped TiO₂, can be used under visible light to construct phenacyl thiocyanate compounds from styrenes or alkynes using NH₄SCN. rsc.orgrsc.org This process is believed to proceed through a radical mechanism initiated by the single-electron oxidation of the SCN⁻ ion to a thiocyanato radical (•SCN), which then adds to the unsaturated bond. chemrevlett.comrsc.org

Another key difunctionalization is thiocyanatothiolation. A metal-free, hydrogen-bond-assisted method has been developed for the regio- and stereoselective thiocyanatothiolation of alkynes using ammonium thiocyanate and N-thiosuccinimides. nih.govrsc.org This reaction provides access to vinyl thiocyanates bearing an adjacent sulfide (B99878) group, which are highly versatile synthetic intermediates. nih.gov

| Unsaturated Substrate | Reagents | Reaction Type | Product | Reference(s) |

| Styrenes, Alkynes | NH₄SCN, B-TiO₂, visible light | Oxy-thiocyanation | α-Thiocyanato Ketones | rsc.orgrsc.org |

| Styrene Derivatives | NH₄SCN, CAN (oxidant) | Oxy-thiocyanation | α-Thiocyanato Ketones | chemrevlett.com |

| Terminal Alkynes | NH₄SCN, N-(Arylthio)succinimides, HFIP | Thiocyanatothiolation | Vinyl Thiocyanates | nih.govrsc.org |

| Styrene | Thiocyanomethyl Reagents, Photocatalyst | Carbo-thiocyanation | Carbo-thiocyanates | nih.gov |

Cycloaddition and annulation reactions are powerful strategies for constructing cyclic and polycyclic systems. The thiocyanate group and the α-keto functionality can both participate in or facilitate such transformations. A formal [3+2] cycloaddition of donor-acceptor cyclopropanes with ammonium thiocyanate, catalyzed by Yb(OTf)₃, provides an efficient route to 2-amino-4,5-dihydrothiophenes. bohrium.com In this reaction, the thiocyanate acts as a two-atom component, delivering both sulfur and nitrogen to the newly formed ring.

While the thiocyanate group itself is not a classic 1,3-dipole, related α-functionalized ketones can participate in such reactions. For example, a well-established reaction is the catalytic enantioselective [3+2] cycloaddition between nitrile oxides and the enolates of α-keto esters, demonstrating the potential for the α-carbonyl portion of the scaffold to engage in cycloadditions. nih.gov

Annulation strategies often leverage the reactivity of the phenacyl thiocyanate core to build fused ring systems. As mentioned previously, the reaction of phenacyl thiocyanate with other reagents can lead to fused heterocycles like 1H-thiopyrano[4,3-c]quinolines, which represents an annulation where a thiopyran ring is fused to a quinoline (B57606) system. researchgate.net These examples underscore the potential of this compound to serve as a key component in the assembly of complex ring architectures.

Enabling Reagent in the Assembly of Advanced Organic Molecules

This compound, an α-keto thiocyanate, has emerged as a versatile building block in organic synthesis. Its unique structural features, comprising a reactive α-thiocyanato ketone moiety, allow for a diverse range of chemical transformations. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures, including those with polycyclic and spirocyclic frameworks. Furthermore, its application facilitates the introduction of significant functional diversity into synthetic targets, making it a valuable tool in the synthesis of advanced organic molecules.

Incorporation into Polycyclic and Spirocyclic Structures

While direct, documented examples of this compound in the synthesis of complex polycyclic and spirocyclic systems are not extensively reported, the reactivity of the closely related phenacyl thiocyanates provides a strong indication of its potential. These compounds are known to undergo cyclization reactions to form a variety of heterocyclic systems, which can serve as key components of larger, more intricate molecular scaffolds. researchgate.net The mesityl group in this compound can be expected to influence reaction pathways and product stabilities, potentially offering advantages in terms of regioselectivity and yield.

The general class of α-thiocyanate ketones is recognized for its utility in the synthesis of heterocycles. osi.lv The reaction of phenacyl thiocyanates with various reagents can lead to the formation of thiophene (B33073) and 2-aminothiophene derivatives. researchgate.net For instance, the reaction with 3-formylchromone in the presence of a base like triethylamine (B128534) yields thiophenes bearing an o-acylphenol moiety. researchgate.nettandfonline.com Such thiophene rings can be further elaborated and fused to other ring systems to construct polycyclic aromatic compounds.

The table below summarizes representative cyclization reactions of phenacyl thiocyanates, illustrating the potential synthetic routes where this compound could be employed to generate precursors for polycyclic and spirocyclic structures.

| Reagent(s) | Resulting Heterocycle | Potential Application in Complex Structures | Reference(s) |

| 3-Formylchromone, Et3N | Substituted Thiophenes | Precursors for Thiophene-fused Polycycles | researchgate.nettandfonline.com |

| Cyanothioacetamide, Aldehydes | Dihydrothiophenes | Building blocks for further annulation reactions | |

| Isatin | 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates | Intermediates for spiro-oxindole synthesis | researchgate.net |

These examples underscore the role of the α-keto thiocyanate functionality as a linchpin for the construction of five-membered sulfur-containing heterocycles. The strategic application of this compound in similar transformations could pave the way for novel synthetic routes to complex molecules where the mesityl group provides steric bulk or directs subsequent functionalization.

Introduction of Functional Diversity into Synthetic Targets

The use of this compound in organic synthesis is a powerful method for introducing a range of functional groups into a target molecule. The thiocyanate group itself is a versatile functional handle that can be transformed into other sulfur-containing moieties or participate in further cyclization reactions.